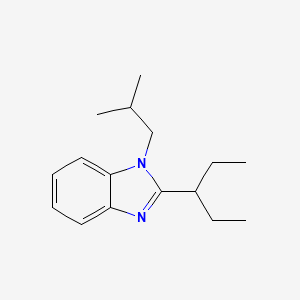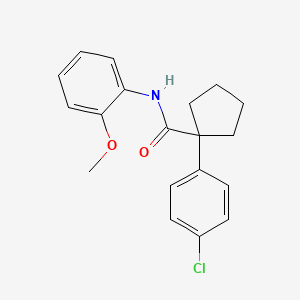
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate, also known as CMI, is a synthetic compound that has gained significant attention in scientific research due to its various potential applications. It is a derivative of indole-3-carboxylic acid and has a molecular formula of C18H13ClNO3.
Mechanism of Action
The mechanism of action of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In addition, methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to have antioxidant properties and protect against DNA damage.
Advantages and Limitations for Lab Experiments
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, one limitation of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is that it is not water-soluble, which limits its use in certain biological assays.
Future Directions
For the study of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate include the synthesis of novel derivatives, the study of its role in other biological systems, and its potential use as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate involves the reaction of 2-chlorobenzoyl chloride with indole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate. This method has been optimized to yield high purity and high yield of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate.
Scientific Research Applications
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been used as a tool compound to study the role of indole-3-carboxylic acid derivatives in biological systems. It has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
properties
IUPAC Name |
methyl 1-(2-chlorobenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-17(21)13-10-19(15-9-5-3-6-11(13)15)16(20)12-7-2-4-8-14(12)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTSZWMOQYWXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)



![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)

